2-nitro-N-[2-(3-pyridinyl)ethyl]aniline
Description
2-Nitro-N-[2-(3-pyridinyl)ethyl]aniline is a nitro-substituted aniline derivative characterized by a nitro group (-NO₂) at the ortho position of the benzene ring and a 3-pyridinyl ethyl chain attached to the aniline nitrogen. This compound belongs to a broader class of aromatic amines with applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-nitro-N-(2-pyridin-3-ylethyl)aniline |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-6-2-1-5-12(13)15-9-7-11-4-3-8-14-10-11/h1-6,8,10,15H,7,9H2 |
InChI Key |
IHVZVYLGVKYSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-pyridin-3-ylethyl)aniline typically involves the nitration of aniline derivatives followed by coupling with pyridine derivatives. One common method is the nitration of 2-chloroaniline to form 2-nitroaniline, which is then reacted with 2-(3-pyridyl)ethylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-nitro-N-(2-pyridin-3-ylethyl)aniline may involve large-scale nitration processes followed by catalytic hydrogenation and coupling reactions. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(2-pyridin-3-ylethyl)aniline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-amino-N-(2-pyridin-3-ylethyl)aniline.
Substitution: Various substituted aniline derivatives.
Oxidation: Oxidized nitroaniline derivatives.
Scientific Research Applications
2-nitro-N-(2-pyridin-3-ylethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N-(2-pyridin-3-ylethyl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Position of Nitro Group : The nitro group in this compound (ortho) enhances electrophilic substitution resistance compared to meta-nitro derivatives (e.g., 3-nitro-N-(propan-2-yl)aniline) .
- N-Substituent Effects : Pyridinyl ethyl groups (as in the target compound) introduce steric bulk and hydrogen-bonding capacity, unlike isopropyl or piperazinyl groups. The 3-pyridinyl position may enhance solubility in polar solvents compared to 2- or 4-pyridinyl analogs .
Physicochemical Properties
| Property | This compound | 3-[2-(2-Pyridinyl)ethyl]aniline | 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.26 | 198.27 | 291.77 |
| LogP (Predicted) | ~2.8 | ~2.1 | ~1.5 (piperazinyl enhances hydrophilicity) |
| Hydrogen Bond Acceptors | 5 | 2 | 3 |
| Melting Point | Not reported | Not reported | 120–125°C (decomposes) |
Notes:
- The nitro group increases molecular weight and logP compared to non-nitro analogs .
- Piperazinyl derivatives exhibit lower logP due to the hydrophilic piperazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
